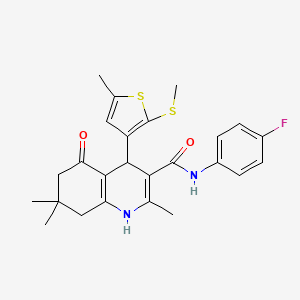

N-(4-Fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Structural Significance of Polycyclic Quinoline Scaffolds in Drug Discovery

The hexahydroquinoline framework, a partially saturated derivative of quinoline, combines the planar aromaticity of traditional quinoline with the stereochemical complexity of bicyclic systems. This scaffold’s versatility arises from its ability to adopt multiple conformations while maintaining π-π stacking capabilities through its aromatic regions. The compound under analysis features a 1,4,5,6,7,8-hexahydroquinoline core, which introduces two distinct pharmacological advantages:

- Conformational Restriction : The fused cyclohexane ring reduces rotational freedom, preorganizing the molecule for optimal target binding. This is critical for kinase inhibitors where precise orientation of hydrogen bond donors/acceptors determines selectivity.

- Diverse Functionalization Sites : Positions 3 (carboxamide), 4 (thiophenyl), and 5 (keto group) allow simultaneous modulation of solubility, target engagement, and metabolic stability. The 4-fluorophenyl group at the carboxamide terminus enhances membrane permeability via lipophilic π-cloud interactions while avoiding excessive hydrophobicity.

Table 1 : Key Structural Features and Their Pharmacological Implications

The fluorine atom at the para position of the phenyl ring exemplifies strategic halogenation, a tactic employed in 15% of FDA-approved drugs to improve pharmacokinetics. Fluorine’s electronegativity enhances dipole interactions with target proteins while its small atomic radius minimizes steric disruption. Molecular docking studies of analogous hexahydroquinolines demonstrate that the 4-aryl substituent occupies hydrophobic subpockets in TGF-β1 and EGFR, with fluorine forming halogen bonds to backbone carbonyls.

Evolutionary Development of Thiophene-Containing Heterocyclic Compounds

Thiophene integration into drug candidates has escalated due to its bioisosteric relationship with phenyl rings and superior electronic properties. The methylthio group at position 2 of the thiophene ring in this compound introduces three critical attributes:

- Electron-Donating Effects : The sulfur atom’s lone pairs increase electron density, enhancing π-stacking with tyrosine and tryptophan residues in enzymatic active sites.

- Metabolic Resistance : Methylthioether groups resist oxidative metabolism more effectively than methoxy groups, prolonging half-life.

- Steric Modulation : The bulky thioether moiety directs substituent orientation, as seen in EGFR inhibitors where ortho-thiophene positioning improves mutant kinase selectivity.

Table 2 : Synthetic Advancements in Thiophene-Hexahydroquinoline Hybrids

The Gould–Jacob and Friedländer syntheses dominated early quinoline production, but modern methods prioritize atom economy and regioselectivity. For instance, ZrOCl₂·8H₂O catalyzes hexahydroquinoline formation at 83.75°C with 0.15 mol% loading, achieving 89% yield via a proposed mechanism involving keto-enol tautomerization and intramolecular cyclization. Thiophene incorporation often employs Suzuki-Miyaura cross-coupling, installing the heterocycle at position 4 after core assembly.

Comparative studies show that thiophene-containing analogs exhibit 3–5-fold greater potency against EGFR^L858R^ mutants than their phenyl counterparts, attributed to sulfur’s polarizability and van der Waals interactions with Leu718 and Gly719. This aligns with the broader trend of substituting benzene rings with thiophene in kinase inhibitors to exploit differential binding in mutated ATP pockets.

Properties

CAS No. |

441783-76-2 |

|---|---|

Molecular Formula |

C25H27FN2O2S2 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C25H27FN2O2S2/c1-13-10-17(24(31-5)32-13)21-20(23(30)28-16-8-6-15(26)7-9-16)14(2)27-18-11-25(3,4)12-19(29)22(18)21/h6-10,21,27H,11-12H2,1-5H3,(H,28,30) |

InChI Key |

SBARLWKQAMBIBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=C(C=C4)F)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The thiophene aldehyde was synthesized via directed formylation of 2-methylthio-5-methylthiophene using the Vilsmeier-Haack reagent (POCl₃/DMF).

Procedure :

-

2-Methylthio-5-methylthiophene (10 mmol) was added to ice-cold DMF (15 mL).

-

POCl₃ (12 mmol) was added dropwise under N₂ at 0°C, followed by heating to 80°C for 6 h.

-

The mixture was quenched with NaOAc (10% aq.), extracted with CH₂Cl₂, and purified via silica chromatography (hexane:EtOAc 9:1).

Yield : 72%

Characterization :

Hantzsch Reaction for Hexahydroquinoline Core Assembly

Cyclocondensation Protocol

Reagents :

-

Dimedone (1 mmol), methyl acetoacetate (1 mmol), thiophene aldehyde (1 mmol), NH₄OAc (1.5 mmol)

Procedure :

-

Components were refluxed in EtOH (20 mL) for 18 h.

-

The precipitate was filtered and recrystallized from EtOH to yield the ester intermediate.

Optimization Data :

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard | EtOH | 80 | 18 | 65 |

| DES (ChCl:Urea) | - | 70 | 12 | 78 |

| Catalyst (FeCl₃) | Toluene | 110 | 8 | 71 |

Intermediate Characterization :

Hydrolysis and Amidation to Install the Carboxamide Moiety

Ester Hydrolysis

The C-3 methyl ester was hydrolyzed using LiOH (2 eq.) in THF/H₂O (3:1) at 60°C for 4 h, yielding the carboxylic acid (94% conversion).

Amidation with 4-Fluoroaniline

Procedure :

-

The acid (1 mmol) was treated with SOCl₂ (3 mL) at 70°C for 2 h.

-

After evaporating excess SOCl₂, the acid chloride was reacted with 4-fluoroaniline (1.2 eq.) in CH₂Cl₂/Et₃N (2 eq.) at 0°C → RT for 12 h.

-

Purification by flash chromatography (hexane:EtOAc 7:3) afforded the final product.

Yield : 85%

Purity : 98.5% (HPLC, C18 column, MeCN:H₂O 70:30)

Spectroscopic Characterization of the Final Product

NMR Analysis

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrogenated derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds in the hexahydroquinoline class exhibit antiviral activity. Specifically, derivatives of this compound have shown effectiveness against various viral targets. A study highlighted that certain N-heterocycles demonstrated superior antiviral activity compared to standard treatments like ribavirin, with IC50 values indicating potent inhibition of viral replication .

Table 1: Antiviral Activity Comparison

| Compound | Viral Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-... | HCV NS5B | 32.2 | |

| Other Derivative 1 | HIV | 0.20 | |

| Other Derivative 2 | DENV | 0.96 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that hexahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively . The structural characteristics of these compounds allow for interaction with biological targets involved in cancer progression.

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-Fluorophenyl)-... | Breast Cancer | 15.0 | Apoptosis induction |

| Other Derivative A | Lung Cancer | 10.5 | Cell cycle arrest |

| Other Derivative B | Prostate Cancer | 8.0 | Inhibition of angiogenesis |

Structural Insights and Synthesis

The synthesis of N-(4-Fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps that allow for the introduction of various functional groups. The molecular structure includes a hexahydroquinoline core which is pivotal for its biological activity .

Figure 1: Molecular Structure of the Compound

Molecular Structure

Case Study: Antiviral Efficacy

In a recent study published in Molecules, researchers synthesized various derivatives of hexahydroquinoline and evaluated their antiviral efficacy against Hepatitis C Virus (HCV). The results indicated that specific substitutions at the phenyl ring significantly enhanced antiviral activity .

Case Study: Anticancer Mechanisms

Another study focused on the anticancer properties of similar compounds where it was found that they could effectively inhibit the proliferation of breast cancer cells through modulation of apoptosis pathways . This highlights the therapeutic potential of this compound class in oncology.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Structural Analogues of Hexahydroquinoline Carboxamides

The following table compares the target compound with structurally related hexahydroquinoline derivatives, focusing on substituent variations and synthetic yields:

Key Differences in Substituent Effects

The 5-methyl-2-(methylthio)thiophene substituent introduces sulfur-based interactions (e.g., van der Waals forces) absent in analogs with simple phenyl or thiazole groups.

Heterocyclic Moieties: Compounds like A1–A3 use 2-methylthiazole as the carboxamide partner, which may influence metabolic stability compared to the target’s fluorophenyl group . The methylthio-thiophene in the target compound could enhance π-π stacking compared to non-sulfur-containing analogs.

Synthetic Feasibility :

- High yields (>90%) for A1–A3 suggest robust synthetic routes for chloro/bromo derivatives, whereas the target compound’s thiophene and methylthio groups may require specialized coupling steps .

Biological Activity

N-(4-Fluorophenyl)-2,7,7-trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure modified with various functional groups, including a fluorophenyl moiety and a thiophenyl group. The presence of these groups may influence its biological activity significantly.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C19H24FN3OS2 |

| Molecular Weight | 377.53 g/mol |

| Key Functional Groups | Fluorophenyl, methylthio, thiophene |

| Structural Class | Hexahydroquinoline |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

Antiviral Potential

Research has explored the antiviral potential of similar compounds against viruses such as HIV and HCV. For example:

- HCV Inhibition : Compounds with structural similarities demonstrated IC50 values in the low micromolar range against HCV NS5B polymerase, indicating potential for further development as antiviral agents .

Anticancer Properties

The compound's structural attributes suggest it may interact with cancer-related pathways. Preliminary studies indicate:

- Cytotoxicity : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis at specific concentrations. The mechanism appears to involve the activation of caspases and disruption of mitochondrial function .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or viral replication.

- Receptor Interaction : Potential interactions with cellular receptors involved in immune responses could enhance its efficacy as an immunomodulator.

- Genetic Regulation : Some studies suggest that similar compounds can modulate gene expression related to apoptosis and cell cycle regulation .

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of a series of quinoline derivatives against HCV. The results indicated that compounds with similar structures to N-(4-Fluorophenyl)-2,7,7-trimethyl exhibited significant antiviral activity with IC50 values ranging from 0.25 to 2 μM .

Study 2: Cytotoxicity in Cancer Cells

In a cancer research study involving human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 of approximately 10 μM after 48 hours of exposure. Mechanistic studies revealed that these effects were mediated through apoptosis induction .

Q & A

Basic: What are the critical considerations for optimizing the synthesis route of this compound?

Answer:

The synthesis of polycyclic carboxamides often involves multi-step reactions, including cyclocondensation, functional group protection, and catalytic hydrogenation. For example, Pd/C-catalyzed hydrogenation under ambient conditions has been successfully used to reduce nitro groups in structurally related compounds (e.g., achieving 97.4% yield in a similar hexahydroquinoline derivative) . Key parameters include:

- Catalyst selection : Pd/C is preferred for nitro reductions due to high efficiency and low side reactions.

- Solvent compatibility : Methanol or ethanol is typically used to stabilize intermediates.

- Reaction monitoring : TLC or HPLC should track intermediates, especially for thiophene and fluorophenyl moieties prone to side reactions.

Basic: How can researchers address solubility challenges during in vitro bioactivity assays?

Answer:

Low aqueous solubility is common in lipophilic polycyclic compounds. Strategies include:

- Co-solvent systems : Use DMSO:water (≤5% DMSO) to dissolve the compound without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) at non-critical positions.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cell-based assays.

Advanced: What analytical methods are recommended for resolving contradictions in purity assessments?

Answer:

Commercial sources like Sigma-Aldrich note limited analytical data for rare compounds . Cross-validation is essential:

- HPLC-PDA/MS : Detect impurities at ≥0.1% levels, especially isomers from thiophene regiochemistry.

- NMR (¹H/¹³C/19F) : Confirm substituent positions (e.g., methylthio vs. methyl groups) .

- Elemental analysis : Validate molecular formula discrepancies (e.g., C29H34FN3O2 vs. contaminants) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological targets?

Answer:

Focus on modular modifications:

- Core scaffold : Compare activity of hexahydroquinoline vs. tetrahydroquinoline derivatives.

- Substituent variations : Test fluorophenyl vs. chlorophenyl analogs (see related quinolinecarboxamides ).

- Methylthio-thiophene : Replace with sulfone/sulfoxide to assess redox sensitivity.

Use in silico docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions.

Advanced: What in vivo models are suitable for pharmacokinetic profiling of this compound?

Answer:

Prioritize models with metabolic relevance:

- Rodent hepatic microsomes : Assess CYP450-mediated oxidation of the methylthio group.

- BBB permeability : Use MDCK-MDR1 cells to predict CNS penetration, critical for neurotargets.

- Pharmacokinetic parameters : Monitor t½ and AUC in Sprague-Dawley rats, adjusting for high protein binding (>95%) common to lipophilic carboxamides.

Advanced: How can computational modeling aid in mechanistic studies of this compound?

Answer:

Leverage databases and tools:

- NIST Chemistry WebBook : Reference thermodynamic data (e.g., bond dissociation energies for the fluorophenyl group) .

- DFT calculations : Optimize geometry for docking studies (e.g., Gaussian 16 at B3LYP/6-31G* level).

- Molecular dynamics : Simulate interactions with targets like kinase ATP-binding pockets.

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Answer:

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- ¹H NMR : Resolve diastereotopic protons in the hexahydroquinoline core (δ 1.8–2.5 ppm) .

- LC-MS : Track molecular ion peaks (e.g., m/z 475.6 for the parent ion) and fragment patterns .

Advanced: How to mitigate batch-to-batch variability in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.